molecular formula C18H19N5OS B2728793 2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione CAS No. 146902-13-8

2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione

Cat. No.: B2728793
CAS No.: 146902-13-8
M. Wt: 353.44
InChI Key: LAWLGBYGOBIAHV-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione is a heterocyclic compound that combines morpholine, phenyl, pyridine, and triazole moieties. This compound is of interest due to its potential pharmacological properties, including antinociceptive effects .

Preparation Methods

The synthesis of 2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of a primary or secondary amine (morpholine), formaldehyde, and a compound containing an active hydrogen atom (such as a triazole derivative) . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or triazole moieties, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes or receptors involved in pain perception and inflammation . The exact molecular targets and pathways are still under investigation, but the combination of morpholine and triazole moieties is thought to play a crucial role in its pharmacological activity.

Comparison with Similar Compounds

2-(Morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c25-18-22(14-21-10-12-24-13-11-21)20-17(15-6-8-19-9-7-15)23(18)16-4-2-1-3-5-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWLGBYGOBIAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=S)N(C(=N2)C3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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